(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone (S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone
Brand Name: Vulcanchem
CAS No.: 143589-97-3
VCID: VC20786854
InChI: InChI=1S/C19H19NO4/c1-23-17-9-7-15(8-10-17)12-18(21)20-16(13-24-19(20)22)11-14-5-3-2-4-6-14/h2-10,16H,11-13H2,1H3/t16-/m0/s1
SMILES: COC1=CC=C(C=C1)CC(=O)N2C(COC2=O)CC3=CC=CC=C3
Molecular Formula: C19H19NO4
Molecular Weight: 325.4 g/mol

(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone

CAS No.: 143589-97-3

Cat. No.: VC20786854

Molecular Formula: C19H19NO4

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone - 143589-97-3

Specification

CAS No. 143589-97-3
Molecular Formula C19H19NO4
Molecular Weight 325.4 g/mol
IUPAC Name (4S)-4-benzyl-3-[2-(4-methoxyphenyl)acetyl]-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C19H19NO4/c1-23-17-9-7-15(8-10-17)12-18(21)20-16(13-24-19(20)22)11-14-5-3-2-4-6-14/h2-10,16H,11-13H2,1H3/t16-/m0/s1
Standard InChI Key TZQSEGYIJAOXAW-INIZCTEOSA-N
Isomeric SMILES COC1=CC=C(C=C1)CC(=O)N2[C@H](COC2=O)CC3=CC=CC=C3
SMILES COC1=CC=C(C=C1)CC(=O)N2C(COC2=O)CC3=CC=CC=C3
Canonical SMILES COC1=CC=C(C=C1)CC(=O)N2C(COC2=O)CC3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator